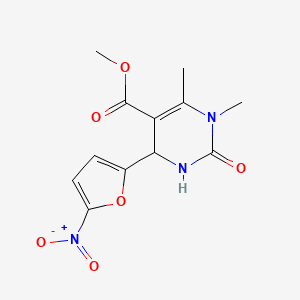
2-(2,4-dichlorophenoxy)-N-propylpropanamide
描述
2-(2,4-dichlorophenoxy)-N-propylpropanamide, commonly known as dichlofop-methyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as rice, wheat, barley, and oats. The chemical structure of dichlofop-methyl consists of two chlorophenoxy groups attached to a propylpropanamide molecule.
作用机制
Dichlofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is involved in fatty acid biosynthesis. ACC is essential for the growth and development of plants, and its inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.
Biochemical and Physiological Effects
Dichlofop-methyl has been found to have minimal toxicity to humans and animals at the recommended application rates. However, it can have adverse effects on non-target plants and organisms if applied improperly. Studies have shown that dichlofop-methyl can accumulate in soil and water and persist for extended periods, leading to potential environmental contamination.
实验室实验的优点和局限性
Dichlofop-methyl is a valuable tool for researchers studying plant physiology and biochemistry. Its selective herbicidal properties allow for the precise control of specific plant species, making it an ideal tool for studying the effects of plant growth regulators and other biochemical pathways. However, the potential environmental impact of dichlofop-methyl must be carefully considered when designing experiments, and appropriate safety measures must be taken to ensure that it is used responsibly.
未来方向
There are several potential future directions for research on dichlofop-methyl. One area of interest is the development of new formulations that are more environmentally friendly and less persistent in the soil. Another area of research is the study of the molecular mechanisms underlying the selectivity of dichlofop-methyl for grassy weeds, which could lead to the development of new herbicides with improved selectivity and efficacy. Finally, more research is needed to fully understand the potential environmental impact of dichlofop-methyl and to develop strategies for minimizing its impact on non-target organisms and ecosystems.
Conclusion
In conclusion, dichlofop-methyl is a widely used herbicide that has been extensively studied for its herbicidal properties. Its selective action against grassy weeds makes it a valuable tool for researchers studying plant physiology and biochemistry. However, the potential environmental impact of dichlofop-methyl must be carefully considered, and appropriate safety measures must be taken to ensure that it is used responsibly. Further research is needed to fully understand the potential risks and benefits of dichlofop-methyl and to develop new herbicides with improved efficacy and environmental safety.
科学研究应用
Dichlofop-methyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling grassy weeds. It is commonly used in combination with other herbicides to achieve a broad spectrum of weed control. In addition to its use in agriculture, dichlofop-methyl has also been studied for its potential use in controlling invasive plant species in natural habitats.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-6-15-12(16)8(2)17-11-5-4-9(13)7-10(11)14/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUROGLZWZSCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)
![5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3925916.png)
![N-(2-methoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925922.png)
methyl]-8-quinolinol](/img/structure/B3925924.png)

![3-[(2-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925943.png)


![N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925967.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925979.png)

![3-(allylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925999.png)
![3-(benzylthio)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926005.png)